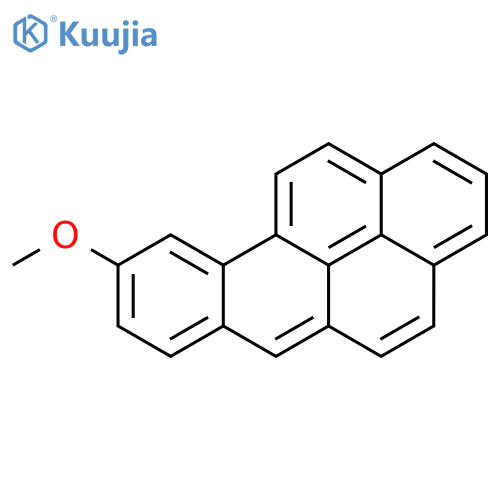Cas no 17573-32-9 (9-Methoxybenzoapyrene)

9-Methoxybenzoapyrene 化学的及び物理的性質
名前と識別子
-
- 9-Methoxybenzo[a]pyrene
- 9-Methoxybenzoapyrene
-
- インチ: 1S/C21H14O/c1-22-17-9-7-15-11-16-6-5-13-3-2-4-14-8-10-18(19(15)12-17)21(16)20(13)14/h2-12H,1H3
- InChIKey: AWKUPXWHDHJBDW-UHFFFAOYSA-N
- ほほえんだ: C12=CC(OC)=CC=C1C=C1C3=C4C(=CC=C23)C=CC=C4C=C1
じっけんとくせい
- ようかいど: Chloroform, DCM, Methanol
9-Methoxybenzoapyrene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M265725-1mg |
9-Methoxybenzo[a]pyrene |
17573-32-9 | 1mg |
$236.00 | 2023-05-18 | ||
| TRC | M265725-2.5mg |
9-Methoxybenzo[a]pyrene |
17573-32-9 | 2.5mg |
$420.00 | 2023-05-18 | ||
| TRC | M265725-5mg |
9-Methoxybenzo[a]pyrene |
17573-32-9 | 5mg |
$752.00 | 2023-05-18 | ||
| TRC | M265725-10mg |
9-Methoxybenzo[a]pyrene |
17573-32-9 | 10mg |
$1349.00 | 2023-05-18 |
9-Methoxybenzoapyrene 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
3. Water
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
9-Methoxybenzoapyreneに関する追加情報
9-メトキシベンゾ[a]ピレン(CAS No. 17573-32-9)の科学的特性と研究応用
9-メトキシベンゾ[a]ピレン(9-Methoxybenzo[a]pyrene)は、多環芳香族炭化水素(PAH)の一種であり、特にベンゾ[a]ピレンのメトキシ誘導体として知られています。この化合物は、有機化学や環境科学の分野で注目を集めており、その分子構造や反応性に関する研究が進められています。
近年、環境汚染物質としてのPAHの影響が大きな関心を集めており、9-メトキシベンゾ[a]ピレンもその一環として研究対象となっています。特に、大気中の微粒子や土壌汚染との関連性が指摘されており、その生分解性や毒性評価に関する研究が活発に行われています。
この化合物の合成方法については、ベンゾ[a]ピレンを出発物質とするメトキシ化反応が一般的です。反応条件の最適化や触媒の選択が収率に大きく影響するため、近年ではグリーンケミストリーの観点から、より環境に優しい合成手法の開発が進められています。
9-メトキシベンゾ[a]ピレンの物理化学的性質については、その疎水性や光安定性が特徴的です。これらの性質は、環境中での挙動を理解する上で重要であり、分析化学的手法を用いた検出技術の開発にも役立っています。
現在、この化合物に関する研究の焦点の一つは、生体影響評価です。in vitro試験を用いた細胞毒性のメカニズム解明や、代謝産物の同定が進められています。特に、酸化ストレスとの関連性についての知見が蓄積されつつあります。
分析技術の進歩に伴い、9-メトキシベンゾ[a]ピレンの微量検出が可能になってきました。高速液体クロマトグラフィー(HPLC)や質量分析を組み合わせた手法により、環境サンプル中の濃度を正確に測定できるようになりました。
今後の研究課題として、環境動態予測モデルへの組み込みや、リスク評価手法の高度化が挙げられます。また、持続可能な環境技術との関連で、この化合物の分解プロセスを促進する新しいアプローチの開発が期待されています。
産業応用の観点からは、9-メトキシベンゾ[a]ピレンの特性制御が重要なテーマです。特に、材料科学分野での利用可能性についての基礎研究が行われており、その電子特性に注目が集まっています。
総じて、9-メトキシベンゾ[a]ピレン(CAS No. 17573-32-9)は、環境科学から材料研究まで幅広い分野で重要な化合物であり、その多様な特性を解明するための研究が今後も継続されていくと考えられます。
17573-32-9 (9-Methoxybenzoapyrene) 関連製品
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)



